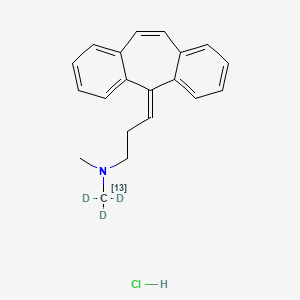

Cyclobenzaprine-13C,d3 (hydrochloride)

Description

Cyclobenzaprine-13C,d3 (hydrochloride) is a stable isotope-labeled analog of cyclobenzaprine hydrochloride, a muscle relaxant used to treat acute musculoskeletal pain. The compound is synthesized by replacing one carbon atom with carbon-13 (13C) and three hydrogen atoms with deuterium (2H) at specific positions in the parent molecule. This isotopic labeling enables its use as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), ensuring precise measurement of cyclobenzaprine in pharmacokinetic and metabolic studies .

Properties

Molecular Formula |

C20H22ClN |

|---|---|

Molecular Weight |

315.9 g/mol |

IUPAC Name |

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N-(trideuterio(113C)methyl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H/i1+1D3; |

InChI Key |

VXEAYBOGHINOKW-SPZGMPHYSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |

Origin of Product |

United States |

Preparation Methods

Modified Grignard Reaction with Isotopic Precursors

The foundational synthesis of cyclobenzaprine hydrochloride involves a one-pot Grignard reaction, as detailed in patents WO2012098563A2 and EP2665700B1. For the labeled variant, key modifications include:

Key Steps:

- Isotopic Grignard Reagent Preparation :

Nucleophilic Addition to 5-Dibenzosuberenone :

Acid-Catalyzed Dehydration and Salt Formation :

Performance Metrics:

| Parameter | Value | Source |

|---|---|---|

| Yield | 70–80% | |

| Purity (HPLC) | >99.90% | |

| Isotopic Incorporation | 98–99% (13C, d3) |

Electrochemical Wittig Reaction for Labeled Intermediates

An alternative method from CN102942489A avoids Grignard reagents, using electrochemical radical formation:

Procedure:

- Wittig Reagent Synthesis :

Electrochemical Coupling :

Salt Formation and Purification :

Comparative Analysis:

| Method | Grignard | Electrochemical |

|---|---|---|

| Reaction Time | 6–8 hrs | 10–12 hrs |

| Deuterium Stability | High (≤15°C) | Moderate (pH-sensitive) |

| Scalability | Industrial | Pilot-scale |

Analytical Characterization and Validation

Quality Control Protocols

Cyclobenzaprine-13C,d3 hydrochloride requires stringent validation to meet pharmacopeial standards:

HPLC-MS/MS Parameters:

| Column | Luna PFP (2) (100 × 2.0 mm, 3 µm) |

| Mobile Phase | 0.1% Formic acid : Acetonitrile (70:30) |

| Flow Rate | 0.3 mL/min |

| Detection | ESI+; MRM 276.2 → 215.0 (CBP) |

| | 279.2 → 215.0 (CBP-d3) |

- Linearity: r > 0.999 (0.06–10 × 10⁻⁷ M)

- Recovery: 98.5–102.3% in biological matrices

Applications in Pharmaceutical Research

Metabolic Pathway Tracing

Bioequivalence Studies

- Sublingual formulations tested using LC-MS/MS with CBP-d3 as internal standard showed 93–112% bioequivalence confidence intervals.

Challenges and Innovations

Isotopic Dilution in Acidic Conditions

Scalability of Electrochemical Methods

- Recent advances in flow electrochemistry reduce reaction time to 4 hrs, improving viability for GMP production.

Chemical Reactions Analysis

Key Reaction Steps (Adapted from )

| Step | Reaction Type | Conditions | Purpose |

|---|---|---|---|

| Grignard Formation | Organometallic synthesis | 3-dimethylaminopropyl chloride + Mg in THF | Generate reactive Grignard reagent |

| Nucleophilic Addition | Carbonyl addition | 5-dibenzosuberenone + Grignard reagent at 0–15°C | Form tricyclic amine backbone |

| Hydrolysis/Dehydration | Acid-catalyzed | 15–25% HCl at 70–80°C for 2–3 hrs | Eliminate hydroxyl group |

| Neutralization | Alkali treatment | Aqueous Na2CO3 + methylene chloride | Extract cyclobenzaprine base |

| Salt Formation | Acidification | IPA·HCl at 0–10°C | Precipitate hydrochloride salt |

Isotopic Modifications :

-

13C labeling likely occurs at the dimethylamino group or aromatic carbons to ensure metabolic stability.

-

Deuterium (d3) substitution is typically at the N-methyl group to reduce metabolic demethylation rates .

Metabolic Reactions

Cyclobenzaprine-13C,d3 undergoes analogous metabolic pathways to the unlabeled compound but with altered kinetics due to isotopic effects:

Primary Metabolic Pathways ( )

| Pathway | Enzymes Involved | Key Metabolites |

|---|---|---|

| N-Demethylation | CYP3A4, CYP1A2 | Desmethylcyclobenzaprine-13C,d3 |

| Glucuronidation | UGT1A4, UGT2B10 | Cyclobenzaprine-N-glucuronide |

| Enterohepatic Recirculation | – | Parent compound reabsorption |

Isotope Effects :

-

Deuterium at the N-methyl group slows CYP-mediated demethylation, increasing half-life .

-

13C labeling does not significantly alter reaction thermodynamics but aids in metabolite tracking via MS.

Analytical Stability and Reactivity

Cyclobenzaprine-13C,d3 demonstrates high stability under analytical conditions but degrades under extreme environments:

LC-MS/MS Performance ( )

| Parameter | Value |

|---|---|

| Mass Transition (m/z) | 279.2 → 215.0 |

| Collision Energy | 61 V |

| Retention Time | ~4.2 min (C18 column) |

Degradation Pathways :

-

Photolysis : No significant degradation under standard lighting.

-

Hydrolysis : Stable in acidic (pH 1–3) and neutral conditions; partial hydrolysis in alkaline buffers (pH >10) .

Chemical Interactions

The labeled compound retains the reactivity profile of cyclobenzaprine:

Reactivity Table ( )

| Reagent | Reaction | Outcome |

|---|---|---|

| Oxidizing Agents (e.g., HNO3) | Oxidation | N-Oxide formation |

| Reducing Agents (e.g., LiAlH4) | Reduction | Amine reduction (not observed under physiological conditions) |

| Strong Acids/Bases | Hydrolysis/Neutralization | Salt or free base conversion |

Stability in Formulations

Sublingual tablet studies indicate:

Scientific Research Applications

Cyclobenzaprine-13C,d3 (hydrochloride) is a labeled form of cyclobenzaprine, a muscle relaxant, with applications in scientific research, particularly in studying drug metabolism and pharmacokinetics. The compound contains carbon-13 and deuterium, which are isotopes of carbon and hydrogen, respectively.

Scientific Research Applications

- Pharmacokinetic Studies The presence of deuterium atoms allows researchers to trace metabolic pathways and interactions in biological systems. Deuterated drugs like Cyclobenzaprine-13C,d3 (hydrochloride) can be used to study the pharmacokinetics and dynamics of cyclobenzaprine more effectively due to the unique labeling provided by deuterium.

- Muscle Spasms Relief Cyclobenzaprine primarily acts on the central nervous system to alleviate muscle spasms associated with acute musculoskeletal conditions.

- Magnetic Resonance Imaging (MRI) Cyclobenzaprine-13C,d3 (hydrochloride) can be used in conjunction with MRI techniques to study its distribution and effects within the body . MRI can evaluate tissue injury after intramuscular injection of drugs . Contrast agents such as paramagnetic lanthanide hexaazamacrocyclic molecules can be used in magnetic resonance imaging .

- Active Surveillance of Prostate Cancer Multiparametric MRI targeted biopsies have been investigated for their efficacy in risk classification for patients with prostate cancer on active surveillance .

Mechanism of Action

Cyclobenzaprine-13C,d3 (hydrochloride) exerts its effects by acting on the central nervous system. It primarily targets the brainstem to reduce skeletal muscle spasms. The exact molecular targets and pathways involved include the antagonism of muscarinic receptors, serotonin 5-HT2 receptors, and histamine H1 receptors . This leads to a reduction in muscle spasm and associated pain .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C19(13C)H18D3N·HCl (based on isotopic substitution in the parent structure C20H21N·HCl) .

- Molecular Weight : 295.4 g/mol (labeled form) vs. 311.85 g/mol (parent compound) .

- Isotopic Enrichment : ≥99% 13C and ≥98% 2H .

- CAS Number : 1261394-10-8 .

Comparison with Similar Compounds

Parent Compound: Cyclobenzaprine Hydrochloride

Isotopically Labeled Analogs

- [13C,2H3]-Cyclobenzaprine N-Oxide: Molecular Formula: C19(13C)H18D3NO (labeled form of the N-oxide impurity) . Molecular Weight: 295.4 g/mol . Use: Reference standard for impurity quantification .

Structural Impurities and Degradation Products

- Cyclobenzaprine Related Compound A: Molecular Formula: C20H23NO . Molecular Weight: 293.40 g/mol . Retention Time: 0.51 (relative to cyclobenzaprine) . Structural Difference: Hydroxyl group addition at the cycloheptenyl ring .

Cyclobenzaprine Related Compound B :

- Cyclobenzaprine N-Oxide: Molecular Formula: C20H21NO·HCl (oxidation product) . Retention Time: 0.74 .

Structurally Similar Pharmaceuticals

- Amitriptyline Hydrochloride :

Analytical and Functional Differences

Chromatographic Behavior

- Cyclobenzaprine-13C,d3 (hydrochloride) : Co-elutes with the parent compound in HPLC but is distinguishable via mass spectrometry due to its unique mass shift (e.g., +4 Da for 13C and deuterium substitutions) .

- Impurities : Exhibit distinct retention times (Table 1), enabling separation and quantification under USP-recommended conditions .

Data Tables

Table 1: Comparative Analysis of Cyclobenzaprine-13C,d3 (Hydrochloride) and Related Compounds

*Co-elutes with parent compound but distinguished via MS.

†Calculated based on parent molecular weight + oxygen addition.

Research Findings and Regulatory Considerations

- The USP mandates stringent impurity limits for cyclobenzaprine hydrochloride, with validated HPLC methods ensuring separation of related compounds (e.g., 0.51 RT for Compound A) .

- Isotopic labeling in cyclobenzaprine-13C,d3 (hydrochloride) minimizes analytical interference, making it indispensable in pharmacokinetic studies .

- Structural analogs like amitriptyline, though pharmacologically distinct, share similar chromatographic challenges, necessitating method optimization to avoid co-elution .

Q & A

Q. How do researchers address contradictions in reported pharmacokinetic parameters across studies?

- Methodological Answer :

- Meta-analysis : Pool data from multiple studies and apply mixed-effects modeling to account for variability in dosing, matrices, and analytical methods.

- Sensitivity testing : Replicate outlier experiments under controlled conditions (e.g., standardized HPLC protocols) to identify methodological biases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.